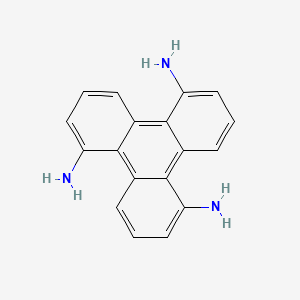
Triphenylene-1,5,9-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylene-1,5,9-triamine is an organic compound with the molecular formula C18H15N3. It is a crystalline solid, typically yellow to brown in color, and is known for its high thermal stability. This compound is primarily used as an intermediate in organic synthesis and has applications in various industries, including dyes, coatings, and polymers .
Wirkmechanismus
Target of Action
Triphenylene-1,5,9-triamine is primarily used as an intermediate in organic synthesis . It is widely used in the dye, coating, and polymer industries . The primary targets of this compound are the molecules involved in these industries .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other molecules to form complex structures used in various industries .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of complex molecules .
Pharmacokinetics
As a chemical compound, its bioavailability would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As an intermediate in organic synthesis, its primary role is to participate in chemical reactions to form more complex structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenylene-1,5,9-triamine is generally synthesized through multi-step reactions. One common method involves the ortho-substitution reaction of triiodobenzene . Another synthetic route includes the reaction of this compound with dichlorophenylphosphine in the presence of triethylamine and 1,2-dichlorobenzene at 180°C under an inert atmosphere, followed by a reaction with sulfur at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar multi-step reactions as those used in laboratory settings, with a focus on optimizing yield and purity for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylene-1,5,9-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Triphenylene-1,5,9-triamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Research is ongoing to explore its potential as a building block for biologically active compounds.
Medicine: Its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of dyes, coatings, and polymers due to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylene-2,3,6,7,10,11-hexaol
- Triphenylene-2,3,6,7,10,11-hexathiol
- Triphenylen-2-ylboronic acid
Uniqueness
Triphenylene-1,5,9-triamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable supramolecular structures through hydrogen bonding and π–π stacking interactions makes it particularly valuable in materials science and organic synthesis .
Eigenschaften
IUPAC Name |
triphenylene-1,5,9-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQXBGIHSVUGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C(=C2C(=C1)N)C=CC=C4N)C=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)
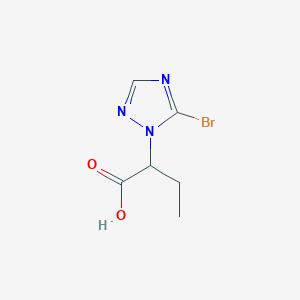
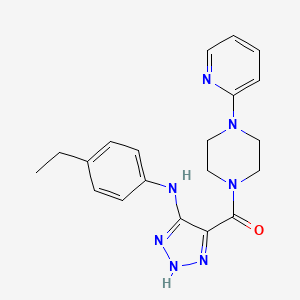
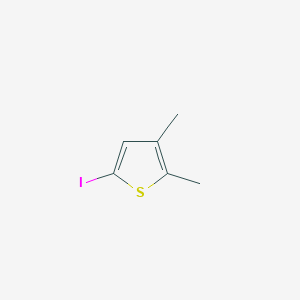
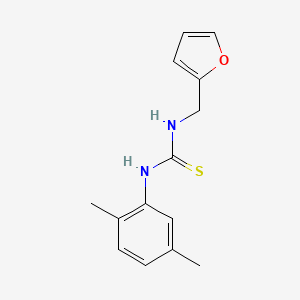
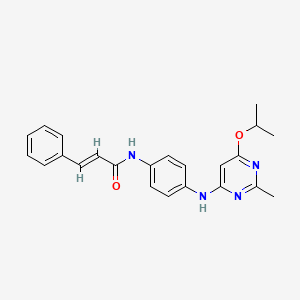
![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2702782.png)
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2702783.png)
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2702785.png)
![(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2702788.png)
![5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2702789.png)
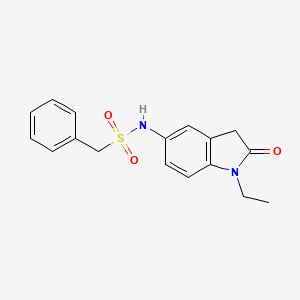
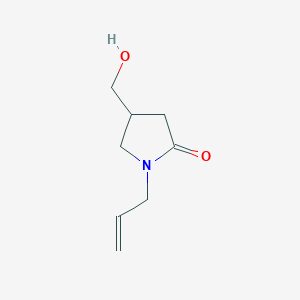
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2702796.png)
